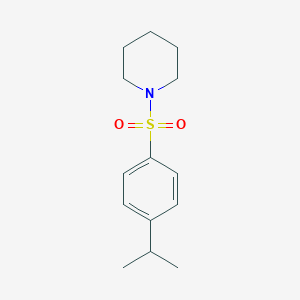

1-((4-Isopropylphenyl)sulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-Isopropylphenyl)sulfonyl)piperidine is a chemical compound with the molecular formula C14H21NO2S . It has a molecular weight of 267.39 g/mol .

Molecular Structure Analysis

The compound has a complex structure with several key components. The InChI string, which represents the structure of the molecule, isInChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3 . The Canonical SMILES representation is CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 . Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 382.3±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.1±3.0 kJ/mol . The flash point is 185.0±25.9 °C . The index of refraction is 1.547 . The molar refractivity is 74.4±0.4 cm³ . The compound has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The polar surface area is 46 Ų . The polarizability is 29.5±0.5 10^-24 cm³ . The surface tension is 41.7±3.0 dyne/cm . The molar volume is 234.9±3.0 cm³ .Applications De Recherche Scientifique

1-((4-Isopropylphenyl)sulfonyl)piperidine has been studied for its potential applications in scientific research. One of its main applications is as a this compound antagonist. This compound is a G protein-coupled receptor that is involved in several physiological processes, including glucose metabolism, inflammation, and blood pressure regulation. By inhibiting this compound, this compound may have therapeutic potential for the treatment of several diseases, including diabetes, hypertension, and inflammatory disorders.

Mécanisme D'action

The mechanism of action of 1-((4-Isopropylphenyl)sulfonyl)piperidine involves the inhibition of this compound. This compound is a receptor that binds to succinate, a metabolite that is involved in several physiological processes. By inhibiting this compound, this compound may modulate the activity of several downstream signaling pathways, leading to its physiological effects.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects. It has been found to modulate glucose metabolism by regulating insulin secretion and glucose uptake in adipocytes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to regulate blood pressure by modulating the renin-angiotensin system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-((4-Isopropylphenyl)sulfonyl)piperidine in lab experiments is its specificity for this compound. This allows researchers to study the specific effects of this compound inhibition without affecting other physiological processes. However, one limitation of using this compound is its solubility in aqueous solutions. This can make it difficult to administer in experiments that require aqueous solutions.

Orientations Futures

There are several future directions for the study of 1-((4-Isopropylphenyl)sulfonyl)piperidine. One direction is to investigate its potential therapeutic applications in diseases such as diabetes, hypertension, and inflammatory disorders. Another direction is to study its effects on other physiological processes that are regulated by succinate, such as mitochondrial metabolism and immune cell function. Additionally, further research is needed to optimize the synthesis and solubility of this compound for use in lab experiments.

Méthodes De Synthèse

The synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine is a complex process that involves several steps. The first step involves the reaction of 4-isopropylbenzenesulfonyl chloride with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The purity of the compound can be improved by recrystallization using a suitable solvent.

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-propan-2-ylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-12(2)13-6-8-14(9-7-13)18(16,17)15-10-4-3-5-11-15/h6-9,12H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPQLHCHYXHNGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B375470.png)

![6-methyl-2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B375471.png)

![(5E)-3-benzyl-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B375473.png)

![4-Bromophenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B375475.png)

![2-{2-methylene-1-phenyl-3-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl]-2,3-dihydro-1H-benzimidazol-5-yl}-1,3-benzoxazole](/img/structure/B375476.png)

![(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)methyl dodecyl ether](/img/structure/B375477.png)

![1,7-bis[(4-methoxybenzylidene)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B375479.png)

![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)

![1,5-dimethyl-4-({[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B375484.png)

![3-(2,4-Diethoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375489.png)

![3-amino-N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B375490.png)

![N-(4-bromophenyl)-2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B375491.png)